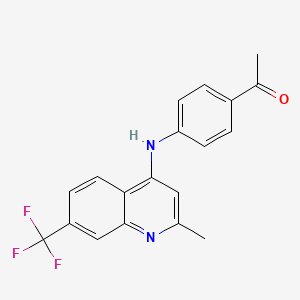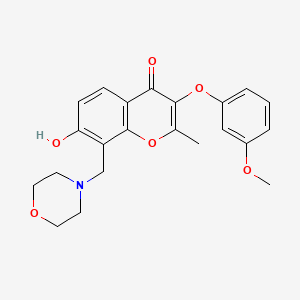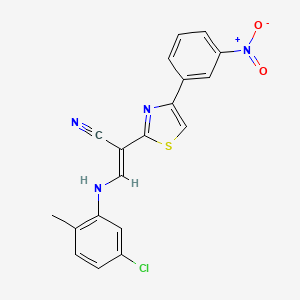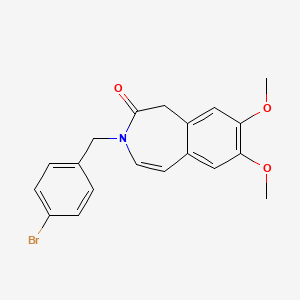
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-bromobenzyl alcohol, a related compound, involves the reaction of nuclear magnetic data . Another related compound, 4-((4-bromobenzyl)selanyl)aniline, was synthesized via reduction of 1,2-diselandiyl)dianiline with sodium borohydride (NaBH4) and subsequent nucleophilic substitution (SN) reaction .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . For example, the structure of a related compound, 4-((4-bromobenzyl)selanyl)aniline, was determined using single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one” would depend on its specific structure. For instance, a related compound, 4-Bromobenzyl bromide, is a solid at room temperature and has a melting point of 118°F .Applications De Recherche Scientifique
Anti-Inflammatory Agents
The compound ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate has been synthesized as a cinnamic acid-amino acid hybrid molecule. In silico studies revealed promising drug-likeness properties, and in vitro experiments demonstrated high cyclooxygenase (COX-2) inhibitory activity (IC50 = 6 µM). According to Lipinski’s rule of five, it is orally bioavailable. This suggests that the compound could serve as a lead for designing potent COX inhibitors .
Neuroprotective Properties
Cinnamic acids are known for their neuroprotective effects. Given that this compound is a cinnamic acid derivative, it may have potential in protecting against neuroapoptosis, synaptic dysfunction, and memory impairment. The glycine moiety within the compound further contributes to its neuroprotective properties .
Alzheimer’s Disease Research
Disruption of glycinergic neurotransmission has been linked to neuroinflammatory pathologies like Alzheimer’s disease. COX-2 activation plays a role in this disruption. By incorporating the glycine moiety, COX-2 inhibitors could offer protection against Alzheimer’s onset. Thus, this compound warrants investigation in Alzheimer’s research .
Hybrid Molecule Synthesis
The compound’s unique structure makes it a potential lead for synthesizing more effective hybrids. Researchers can explore modifications and create derivatives to enhance its biological activities .
Medicinal Chemistry
Natural products, including cinnamic acids, are valuable tools for designing new compounds with significant biological properties. Researchers can leverage this compound’s structure to develop novel anti-inflammatory agents or other therapeutic molecules .
Drug Discovery
Given its favorable pharmacokinetic properties and COX-2 inhibitory activity, this compound could be part of drug discovery efforts. Investigating its interactions, metabolism, and potential targets may reveal additional applications .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, 4-Bromobenzyl alcohol is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Similarly, 4-Bromobenzyl bromide is also considered hazardous and may cause severe skin burns, eye damage, and respiratory irritation .
Orientations Futures
The future directions for research on “3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one” could include further studies on its synthesis, structure, and potential applications. For instance, a related compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has been suggested as a lead for the synthesis of more effective hybrids .
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-23-17-9-14-7-8-21(12-13-3-5-16(20)6-4-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYSBFSOKXKCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)
![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)
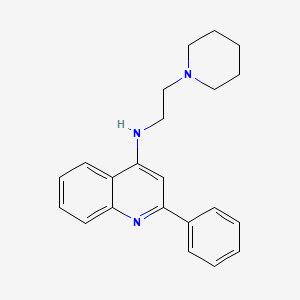
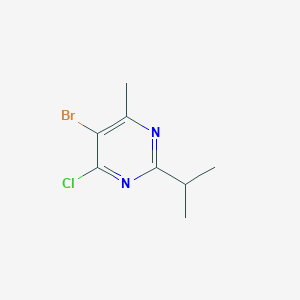
![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)
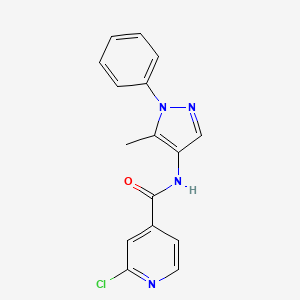
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)

